Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl and ester groups facilitate interactions with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different biological activities and applications.
Uniqueness
Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1788662-54-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈FNO₄
- Molecular Weight : 201.15 g/mol
- CAS Number : 1788662-54-3
Pharmacological Activities
This compound has been investigated for various biological activities:
- Neuroprotective Effects :
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell survival and apoptosis, particularly in neuronal cells.
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective and anti-inflammatory effects.
Case Study 1: Neuroprotection in Animal Models
A study evaluated the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups treated with a placebo. The compound was found to enhance the expression of neurotrophic factors, promoting neuronal survival .
Case Study 2: Antimicrobial Efficacy
In vitro studies tested the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-2-14-8(13)4-3-5(9)7(12)10-6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZBIKIXQXSSFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170356 | |
Record name | Ethyl 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113237-19-7 | |
Record name | Ethyl 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113237-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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